N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide
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Description
“N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide” is a chemical compound with the molecular formula C24H32N8O2 . It’s also known by its CAS number 840488-88-2 .
Physical and Chemical Properties The molecular weight of this compound is 464.57 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- The synthesis of pyrazinamide derivatives, including those similar in structure to the specified compound, has shown significant antimicrobial activity against various strains of Mycobacterium tuberculosis, indicating potential for anti-tubercular drug development. These compounds have been evaluated for their effectiveness in vitro and in vivo, showcasing their non-toxicity to human cells and highlighting their potential in the pharmaceutical field for treating tuberculosis (Srinivasarao et al., 2020) Srinivasarao et al., 2020.
Anticancer and Antibacterial Properties
- Research into the synthesis and evaluation of fluoroquinolone-based 4-thiazolidinones, which share a structural resemblance to the chemical compound , has demonstrated notable antibacterial and anticancer properties. This highlights the potential of such compounds in developing new treatments for bacterial infections and cancer (Patel & Patel, 2010) Patel & Patel, 2010.
Anti-Diabetic Drug Development
- Triazolo-pyridazine-6-yl-substituted piperazines, which include structures related to the specified compound, have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds have shown promise as anti-diabetic medications through their insulinotropic activities and antioxidant properties, indicating a novel approach for diabetes treatment (Bindu et al., 2019) Bindu et al., 2019.
Structure-Activity Relationship Analysis
- The development of pyrazole derivatives as photosynthetic electron transport inhibitors demonstrates the versatility of compounds structurally related to the one . These studies contribute to understanding the structure-activity relationships, aiding in the design of more efficient compounds for agricultural applications, such as herbicides (Vicentini et al., 2005) Vicentini et al., 2005.
Properties
IUPAC Name |
N-(2-cyclopropylethyl)-6-[4-[6-(2-cyclopropylethylcarbamoyl)pyridazin-3-yl]piperazin-1-yl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N8O2/c33-23(25-11-9-17-1-2-17)19-5-7-21(29-27-19)31-13-15-32(16-14-31)22-8-6-20(28-30-22)24(34)26-12-10-18-3-4-18/h5-8,17-18H,1-4,9-16H2,(H,25,33)(H,26,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHCHHSXLZSHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C4=NN=C(C=C4)C(=O)NCCC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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